N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde, thiophene-3-carboxaldehyde, and 2-methoxyethylamine.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation and reduction, to form intermediate compounds.
Final Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction under specific conditions, such as the presence of a catalyst and controlled temperature, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new compounds with modified structures.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may:
Bind to Specific Receptors: It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Alter Cellular Signaling: By interacting with signaling pathways, the compound can influence cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(3-methoxyphenyl)acetamide: Lacks the thiophene ring, which may result in different chemical and biological properties.
N-(2-methoxyethyl)-2-(thiophen-3-ylmethyl)acetamide:
Uniqueness
N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both methoxyphenyl and thiophene groups, which confer distinct chemical properties and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-20-8-7-18(12-15-6-9-22-13-15)17(19)11-14-4-3-5-16(10-14)21-2/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLZBRLRXUCYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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